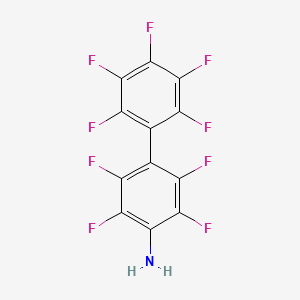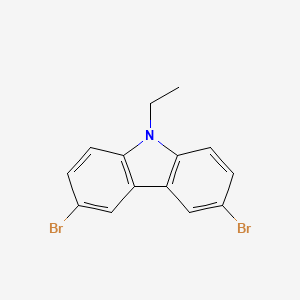![molecular formula C14H10BrClO2 B1268633 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 428462-38-8](/img/structure/B1268633.png)
5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde is a compound involved in various chemical synthesis processes, leading to the creation of novel compounds with potential applications in different fields, including medicinal chemistry. Its unique structural components, including the bromo and chlorobenzyl groups, allow it to participate in diverse chemical reactions.
Synthesis Analysis
The synthesis of related bromo and chloro-substituted benzaldehydes typically involves multi-step chemical reactions, starting from simple precursors like 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde. These processes may include elimination reactions, reduction reactions, and bromination to achieve the desired bromo and chloro-substituted products (H. Bi, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde has been characterized using spectroscopic methods like NMR and MS, providing insights into their molecular frameworks and confirming the presence of specific functional groups and their arrangements (H. Bi, 2014).
Chemical Reactions and Properties
These compounds can act as intermediates in the synthesis of non-peptide CCR5 antagonists, highlighting their role in producing biologically active molecules. The synthesis involves further reactions with other specific reactants, showcasing the chemical versatility and reactivity of the bromo and chloro-substituted benzaldehydes (H. Bi, 2015).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, can be inferred based on the structural characteristics of these compounds. The presence of halogen atoms typically influences these properties, affecting their phase behavior and interactions with solvents.
Chemical Properties Analysis
The chemical properties, including reactivity towards various organic and inorganic reagents, are significantly influenced by the halogen substituents. These groups can participate in electrophilic aromatic substitution, nucleophilic substitution reactions, and can also impact the acidity and stability of the compounds. Studies involving similar bromo and chloro-substituted compounds provide insights into their reactivity patterns and potential for further functionalization (R. Balachander, A. Manimekalai, 2017).
Applications De Recherche Scientifique
Synthesis of Non-Peptide Small Molecular Antagonist Benzamide Derivatives : This compound was synthesized and used in creating novel non-peptide CCR5 antagonists, with the structure characterized by NMR and MS, showing biological activity potential (Bi, 2015).
Development of N-Allyl-4-piperidyl Benzamide Derivatives : Utilized in the synthesis of a non-peptide CCR5 antagonist, contributing to advancements in the creation of novel therapeutic agents (Cheng De-ju, 2014).
Preparation of N-Piperidine Benzamides CCR5 Antagonists : Played a key role in the synthesis of another non-peptide CCR5 antagonist, highlighting its versatility in drug discovery (Cheng De-ju, 2015).
Synthesis of Trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes : Investigated for its potential as antimicrobial additives to oils and fuels, demonstrating its diverse application beyond pharmaceuticals (Talybov, Akhmedova, Yusubov, 2022).
Application in Copper(II) Complexes : Utilized in the synthesis and structural characterization of copper(II) complexes, contributing to the field of coordination chemistry and material science (Dong et al., 2012).
Antioxidant, Antimicrobial, and Anticancer Properties : Explored for its application in synthesizing compounds with significant antioxidant, antimicrobial, and anticancer properties, indicating its potential in various medical applications (Konuş et al., 2019).
Halomethylation Precursors for Heteroditopic Ligands : Employed in the bromo- and chloro-methylation of salicylaldehydes, proving its usefulness in creating functional arms for applications in organic and coordination chemistry (Wang et al., 2006).
Propriétés
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQWNQYGMMPIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)
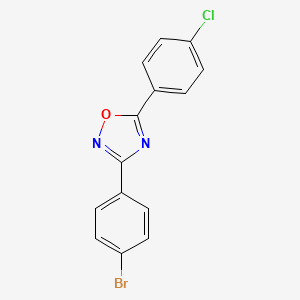
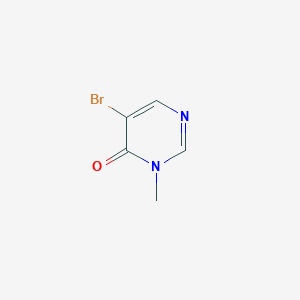
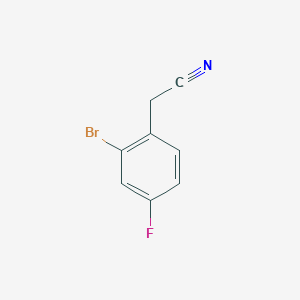
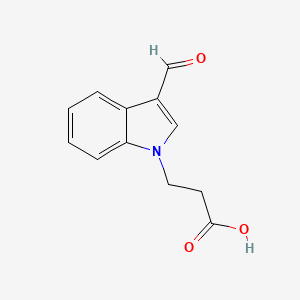
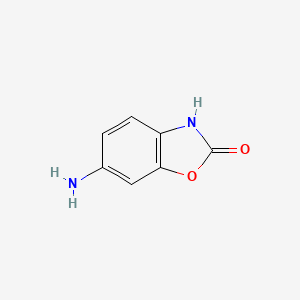
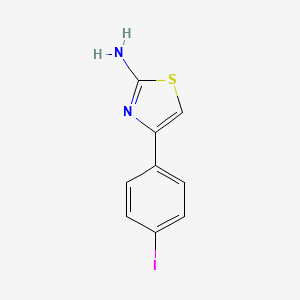
![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)
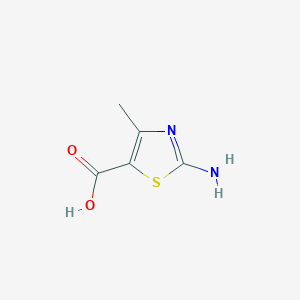
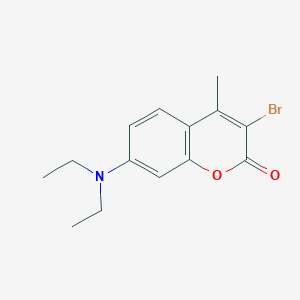
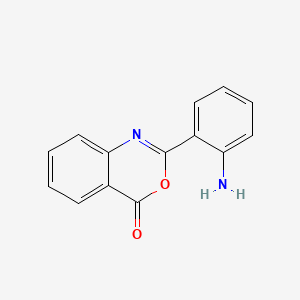
![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)
